Flunixin-d3 chemical structure and properties
Flunixin-d3 chemical structure and properties
An In-Depth Technical Guide to Flunixin-d3: Chemical Structure, Properties, and Applications
Introduction
Flunixin-d3 is the deuterated analog of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1] As an isotopically labeled compound, Flunixin-d3 serves as an invaluable internal standard for the highly accurate quantification of Flunixin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, metabolism, and analytical applications of Flunixin-d3 for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Flunixin-d3 is structurally identical to Flunixin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group. This substitution results in a mass shift of +3, which is readily distinguishable in mass spectrometry.[4]
The key chemical and physical properties of Flunixin-d3 are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylic acid | [2][5] |
| Synonyms | Flunixin D3 (methyl D3), Sch 14714-d3 | [1][5] |
| CAS Number | 1015856-60-6 | [1][2][5] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ | [2][4] |
| Molecular Weight | 299.26 g/mol | [4][5][6] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C | [7] |
Mechanism of Action
The pharmacological activity of Flunixin, and by extension the biological context for Flunixin-d3's use, is rooted in its inhibition of cyclooxygenase (COX) enzymes.[8] Flunixin is a non-selective inhibitor of both COX-1 and COX-2.[2][3][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain (analgesia), and fever (antipyresis).[8][10][11] By blocking this pathway, Flunixin effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][10] Flunixin-d3, being a stable isotope-labeled version, is expected to have the same mechanism of action but is primarily used as a tracer and internal standard rather than for its therapeutic effects.[1]
Metabolism
The metabolism of Flunixin has been characterized in several species. The primary metabolic pathway involves hydroxylation of the parent compound.[12] In horses and cattle, Flunixin is biotransformed into 5-hydroxyflunixin (5-OH flunixin).[12] This reaction is catalyzed by members of the cytochrome P450 (CYP450) enzyme superfamily.[12] Specifically, studies in horses have identified that several members of the equine CYP3A family and CYP1A1 are capable of this biotransformation.[12][13] This metabolic process is a key factor in the drug's clearance and pharmacokinetic profile.[14]
Experimental Protocols and Applications
The principal application of Flunixin-d3 is as an internal standard for the quantitative analysis of Flunixin in biological samples.[15] Its utility stems from its chemical similarity to the unlabeled analyte and its distinct mass, which allows for correction of variations during sample preparation and analysis.[15]
General Protocol for Flunixin Quantification by LC-MS/MS
This protocol outlines a general procedure for determining Flunixin concentrations in a biological matrix (e.g., bovine muscle, plasma) using Flunixin-d3 as an internal standard.
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Standard and Sample Preparation:
-
Prepare a stock solution of Flunixin-d3 (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.[15]
-
Create a working internal standard (IS) solution by diluting the stock solution (e.g., to 0.4 µg/mL).[15]
-
Prepare calibration curve standards by spiking known amounts of unlabeled Flunixin into blank biological matrix samples.
-
For each calibration standard, quality control (QC) sample, and unknown sample, add a fixed volume of the Flunixin-d3 IS working solution.[15]
-
-
Extraction:
-
Perform a protein precipitation and extraction by adding a solvent such as acetonitrile to the samples.
-
Vortex the samples to ensure thorough mixing and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains Flunixin and Flunixin-d3.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis:
-
Achieve chromatographic separation using a reverse-phase column (e.g., C18).
-
Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both Flunixin and Flunixin-d3 in Selected Reaction Monitoring (SRM) mode.[15]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Flunixin to the peak area of Flunixin-d3 against the known concentration of Flunixin in the calibration standards.
-
Determine the concentration of Flunixin in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Flunixin-d3 is an essential analytical tool for researchers and professionals in the fields of veterinary medicine, pharmacology, and drug metabolism. Its properties as a stable isotope-labeled internal standard enable precise and accurate quantification of Flunixin, facilitating pharmacokinetic studies, residue analysis, and drug development. A thorough understanding of its chemical properties, the mechanism of the parent compound, and established analytical protocols is critical for its effective application in a scientific setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Flunixin-d3 - Biochemicals - CAT N°: 35056 [bertin-bioreagent.com]
- 4. Flunixin-d3 VETRANAL , analytical standard 1015856-60-6 [sigmaaldrich.com]
- 5. Flunixin-d3 | C14H11F3N2O2 | CID 16212207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses | MDPI [mdpi.com]
- 10. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. norbrook.com [norbrook.com]
- 15. academic.oup.com [academic.oup.com]
